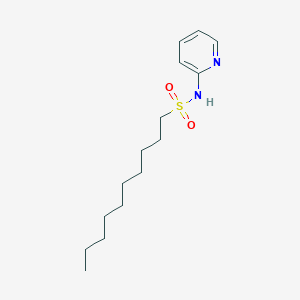

N-(pyridin-2-yl)decane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-yldecane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-11-14-20(18,19)17-15-12-9-10-13-16-15/h9-10,12-13H,2-8,11,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSMRBFHURSMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Yl Decane 1 Sulfonamide

Established Synthetic Pathways for Sulfonamide Formation

The creation of the sulfonamide bond is a cornerstone of organic synthesis, with several reliable methods developed over the years. These pathways offer routes to the N-(pyridin-2-yl)decane-1-sulfonamide scaffold.

Amidation of Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. eurjchem.comresearchgate.net In the context of this compound, this involves the condensation of decane-1-sulfonyl chloride with 2-aminopyridine (B139424).

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. The nucleophilic nitrogen of 2-aminopyridine attacks the electrophilic sulfur atom of decane-1-sulfonyl chloride, leading to the displacement of the chloride and the formation of the S-N bond. The choice of solvent is often an inert one, like dichloromethane, at room temperature. eurjchem.com This method is generally efficient and provides good yields of the desired sulfonamide. researchgate.net

Reaction Scheme for Amidation of Decane-1-sulfonyl Chloride:

Alternative Synthetic Routes to this compound Scaffolds

Modern synthetic chemistry has introduced several alternative strategies for forming sulfonamide linkages, which could potentially be applied to create the this compound core structure.

One innovative approach involves the conversion of carboxylic acids into sulfonamides. This multi-step, one-pot process can merge traditional amide coupling partners (acids and amines) to generate sulfonamides. For instance, a strategy using copper-catalyzed decarboxylative halosulfonylation converts an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then reacted in situ with an amine to yield the sulfonamide. While demonstrated for aromatic acids, adapting such a strategy for long-chain aliphatic acids could provide a novel entry to the target compound.

Another method utilizes specialized reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This reagent can react directly with organometallic species, such as Grignard or organolithium reagents, to form primary sulfonamides in a single step. Theoretically, a pyridyl Grignard or organolithium reagent could react with a decanesulfonamide precursor, or a decyl Grignard reagent could be coupled with a pyridyl-substituted sulfinylamine derivative to construct the desired scaffold.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers three distinct regions for chemical modification: the pyridine ring, the decane (B31447) chain, and the sulfonamide linkage itself. Derivatization at these sites allows for the systematic alteration of the compound's properties.

Modifications at the Pyridine Moiety

The pyridine ring is a versatile heterocycle that can undergo various chemical transformations. Modifications can be introduced either by using a pre-functionalized 2-aminopyridine in the initial synthesis or by direct functionalization of the intact this compound molecule.

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at the C4 position. Conversely, electrophilic substitution requires harsh conditions and typically occurs at the C3 and C5 positions. Modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated pyridine precursors offer a powerful tool for introducing a wide variety of substituents, such as aryl, alkyl, or amino groups. For example, synthesizing the sulfonamide from a bromo-substituted 2-aminopyridine would install a chemical handle for subsequent palladium-catalyzed modifications. Several studies have reported the synthesis of complex pyridine-based sulfonamides by building upon substituted pyridine cores. researchgate.netnih.gov

Modifications at the Decane Chain

The long aliphatic decane chain, while generally unreactive, can be functionalized to introduce new chemical groups.

A primary method for functionalizing such a saturated hydrocarbon chain is free-radical halogenation . wikipedia.orgbyjus.com This reaction, typically initiated by UV light or a radical initiator, can replace a hydrogen atom on the decane chain with a halogen (e.g., chlorine or bromine). libretexts.orgyoutube.comlibretexts.org This process is often unselective, leading to a mixture of halogenated isomers. However, the resulting alkyl halides are valuable intermediates that can be converted into other functional groups (alcohols, amines, nitriles, etc.) through nucleophilic substitution reactions.

Another potential strategy involves oxidation. If a terminal alkene derivative were available (i.e., N-(pyridin-2-yl)dec-9-ene-1-sulfonamide), a Wacker-type oxidation could be used to install a methyl ketone at the terminus of the chain. nih.govlibretexts.org This ketone could then serve as a point for further derivatization.

Modifications at the Sulfonamide Linkage

The sulfonamide functional group contains an acidic proton on the nitrogen atom (when it is a primary or secondary sulfonamide). This proton can be removed by a base to generate a nucleophilic anion, which can then be reacted with various electrophiles.

N-Alkylation and N-Acylation: The deprotonated sulfonamide nitrogen can readily attack alkyl halides or acyl chlorides. This allows for the introduction of a second substituent on the nitrogen, converting the secondary sulfonamide into a tertiary one. For instance, reacting this compound with an alkyl bromide in the presence of a base like potassium carbonate would yield an N-alkylated product. Similarly, reaction with an acyl chloride would produce an N-acylated derivative. The development of N-acyl-N-alkylsulfonamide (NASA) chemistry for protein modification highlights the reactivity of this position. nih.govacs.org

Interactive Data Tables

Table 1: Potential Synthetic Routes to N-(pyridin-2-yl)sulfonamide Scaffolds

| Method | Key Reactants | General Conditions | Reference Principle |

|---|---|---|---|

| Amidation of Sulfonyl Chloride | Decane-1-sulfonyl chloride, 2-Aminopyridine | Inert solvent (e.g., DCM), Base (e.g., Pyridine), Room Temperature | Classical and widely used method for sulfonamide synthesis. eurjchem.com |

| From Carboxylic Acid (Hypothetical) | Decanoic acid, 2-Aminopyridine | Multi-step one-pot; e.g., Cu-catalyzed decarboxylative chlorosulfonylation followed by amination. | Modern method for converting acids to sulfonamides. |

| From Organometallic Reagents (Hypothetical) | Decylmagnesium bromide, Pyridyl-substituted sulfinylamine reagent | Reaction with a specialized SO2-containing electrophile. | Direct synthesis from organometallic precursors. |

Table 2: Derivatization Strategies for this compound

| Modification Site | Reaction Type | Typical Reagents | Potential Outcome |

|---|---|---|---|

| Pyridine Moiety | Cross-Coupling (on halo-derivative) | Boronic acids, Pd catalyst, Base | Introduction of aryl or alkyl groups. |

| Decane Chain | Free-Radical Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | Introduction of a bromine atom for further substitution. wikipedia.org |

| Sulfonamide Linkage | N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Formation of a tertiary sulfonamide. nih.gov |

| Sulfonamide Linkage | N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | Formation of an N-acylsulfonamide. acs.org |

Advanced Synthetic Techniques and Green Chemistry Approaches in Sulfonamide Synthesis

The imperative to develop efficient, sustainable, and environmentally benign chemical processes has driven significant innovation in the synthesis of sulfonamides, including this compound. Modern synthetic strategies increasingly focus on the use of advanced energy sources and green chemistry principles to minimize waste, reduce reaction times, and enhance safety. These approaches represent a significant evolution from traditional synthetic methods.

A primary focus of green chemistry is the reduction or elimination of hazardous substances and the use of sustainable resources. sci-hub.seresearchgate.net This includes the adoption of eco-friendly solvents, solvent-free reaction conditions, and the development of catalytic systems that are both efficient and reusable. rsc.orguniba.itrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the context of sulfonamide synthesis, microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgscribd.com This is attributed to the efficient and uniform heating of the reaction mixture. tandfonline.com

One notable microwave-assisted method involves the direct synthesis of sulfonamides from sulfonic acids, bypassing the need to isolate unstable sulfonyl chlorides. organic-chemistry.orgacs.orgresearchgate.net In a typical procedure, a sulfonic acid is activated with a reagent like 2,4,6-trichloro- organic-chemistry.orgscribd.comacs.org-triazine (TCT) under microwave irradiation. The resulting intermediate is then reacted with an amine, also under microwave heating, to afford the desired sulfonamide in high yield. organic-chemistry.orgscribd.comacs.org This method has demonstrated broad applicability with various sulfonic acids and amines. organic-chemistry.org Another approach utilizes copper-catalyzed coupling of sodium sulfinates and amines in an aqueous medium under microwave conditions, offering a green and efficient route to sulfonamides. tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis This table presents generalized data from studies on various sulfonamides to illustrate the advantages of microwave-assisted synthesis.

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | Several hours to days | 10 - 30 minutes | organic-chemistry.org, scribd.com |

| Temperature | Often > 100 °C | 50 - 120 °C | acs.org, tandfonline.com |

| Yield | Moderate to Good | Good to Excellent (up to 95%) | scribd.com |

| By-products | More prevalent | Minimized | researchgate.net |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance sulfonamide synthesis. Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium, which generates localized high temperatures and pressures. orientjchem.org This technique often leads to shorter reaction times, higher yields, and milder reaction conditions. orientjchem.orgnih.gov

Ultrasound has been successfully employed for the N-sulfonylation of amines. nih.govresearchgate.net For instance, the synthesis of sulfonamides can be achieved at room temperature under ultrasound irradiation using a reusable natural Natrolite nanozeolite catalyst. nih.gov This approach is noted for its clean reaction profile, simple work-up, and minimal waste generation. nih.gov Catalyst-free acylation of sulfonamides has also been reported under ultrasonic and solvent-free conditions, showcasing a green and much-improved methodology over classical approaches. orientjchem.org One-pot methods using ultrasound to convert methyl sulfinates and amines into sulfonamides have also been developed, avoiding the use of water-sensitive sulfonyl chlorides. consensus.app

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. The use of meso- or micro-reactors allows for precise control over reaction parameters. A sustainable synthesis of sulfonamides has been demonstrated in a flow meso-reactor using polyethylene (B3416737) glycol (PEG 400) in an acetone-water mixture with a basic solution, highlighting the potential for greener, continuous manufacturing. uniba.it

Green Solvents and Catalysts

The choice of solvent is a critical component of green synthesis. Traditional reliance on volatile and often toxic organic solvents is being replaced by more sustainable alternatives. Water is an ideal green solvent due to its safety and abundance, and methods have been developed for sulfonamide synthesis in aqueous media, often using a simple base like sodium carbonate to scavenge HCl. sci-hub.semdpi.comscilit.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents. uniba.it They are non-volatile, biodegradable, and can be recycled. Sulfonamide synthesis from amines and sulfonyl chlorides has been shown to proceed in high yields at room temperature in choline (B1196258) chloride-based DESs. uniba.it

The development of novel catalysts is also central to green sulfonamide synthesis. This includes:

Mechanosynthesis: A solvent-free approach using ball milling has been developed for the synthesis of sulfonamides. This method involves a one-pot, two-step process starting from disulfides, mediated by solid reagents, which is both environmentally friendly and cost-effective. rsc.org

Reusable Catalysts: Natural nanozeolites have been used as efficient and reusable catalysts under ultrasound conditions. nih.gov

Metal-Free Systems: To avoid the use of potentially toxic and expensive metals, metal-free synthetic routes are being explored. One such method uses an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines with N-hydroxy sulfonamides in the biomass-derived solvent 2-MeTHF. rsc.org

Photosensitized Catalysis: Nickel-catalyzed C-N bond formation between sulfonamides and aryl halides has been achieved using light (photosensitization), providing a route to N-aryl sulfonamides under mild conditions. princeton.edu

Table 2: Examples of Green Chemistry Approaches in Sulfonamide Synthesis This table provides examples from the literature on analogous sulfonamides to illustrate the principles of green synthesis.

| Technique/Reagent | Starting Materials | Conditions | Key Advantage(s) | Reference(s) |

| Deep Eutectic Solvents | Sulfonyl chlorides, Amines | Choline chloride/glycerol, Room Temp | Reusable solvent, Aerobic, High yield | uniba.it |

| Aqueous Synthesis | Sulfonyl chlorides, Amino acids | Water, Na₂CO₃, Room Temp | Eliminates organic solvents, Simple work-up | mdpi.com, scilit.com |

| Mechanosynthesis | Disulfides, Amines | Ball mill, Solvent-free, Solid reagents | Environmentally friendly, Cost-effective | rsc.org |

| Ultrasound & Nanozeolite | Amines, Tosyl chloride | Natrolite nanozeolite, Room Temp, Ultrasound | Reusable catalyst, Mild conditions, High purity | nih.gov |

| Metal-Free Oxidation | N-hydroxy sulfonamides, Amines | I₂/TBHP, 2-MeTHF | Eco-friendly solvent, Cost-effective reagents | rsc.org |

These advanced and green methodologies offer a diverse toolkit for the synthesis of this compound and related compounds, aligning the production of valuable chemical entities with the principles of sustainability and efficiency.

Spectroscopic and Chromatographic Characterization Methodologies for N Pyridin 2 Yl Decane 1 Sulfonamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For N-(pyridin-2-yl)decane-1-sulfonamide, ¹H and ¹³C NMR would provide definitive information on the structure.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). For instance, in the related compound N-(pyridin-3-yl)-benzenesulfonamide, the pyridine protons show distinct signals, including a doublet at approximately 7.26 ppm and a singlet at 8.53 ppm. researchgate.net The proton of the sulfonamide group (–SO₂NH–) is anticipated to appear as a broad singlet at a downfield chemical shift, often between δ 8.0 and 10.5 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.orgresearchgate.net The long aliphatic decane (B31447) chain would exhibit a series of signals in the upfield region (δ 0.8-3.5 ppm). The terminal methyl group (CH₃) would likely appear as a triplet around δ 0.8-0.9 ppm, while the methylene (B1212753) group adjacent to the sulfur atom (–CH₂–SO₂) would be the most deshielded of the alkyl protons, resonating further downfield compared to the other methylene groups.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). For example, in N-pyridin-3-yl-benzenesulfonamide, the pyridine carbons appear at signals including 124.02 ppm, 137.90 ppm, and 145.23 ppm. researchgate.net The carbons of the decane chain would be found in the aliphatic region (δ 10-60 ppm), with the carbon attached to the sulfonyl group being the most downfield.

Table 1: Representative ¹H and ¹³C NMR Data for N-Aryl Sulfonamide Analogs

| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl)-benzenesulfonamide | ¹H NMR | 8.29 (s, 1H) | -NH | researchgate.netresearchgate.net |

| 8.53 (d, 1H), 8.23 (d, 1H), 7.40 (t, 1H), 7.26 (d, 1H) | Pyridine-H | researchgate.net | ||

| 7.93 (d, 2H), 7.54 (t, 2H), 7.30 (t, 1H) | Benzene-H | researchgate.net | ||

| ¹³C NMR | 145.23, 141.66, 139.00, 127.51, 124.02 | Pyridine-C & Benzene-C | researchgate.net | |

| N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | ¹H NMR | 6.60-6.54 (m, 1H) | -NH | nih.gov |

| 7.65-6.54 (m) | Aromatic-H | nih.gov | ||

| 6.46 (bs, 2H) | NH₂ | nih.gov | ||

| 2.38 (s, 3H) | CH₃ | nih.gov | ||

| ¹³C NMR | 161.6, 159.6, 158.5, 155.2, 143.5, 138.2, 137.3, 132.3, 130.5, 130.3, 128.8, 128.2, 127.4, 119.8, 118.3, 116.2, 108.9, 86.1 | Aromatic-C & Cyano-C | nih.gov | |

| 21.6 | CH₃-C | nih.gov |

Note: This table presents data from analog compounds to illustrate expected spectral features.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, the most characteristic bands would be those associated with the sulfonamide group. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear as strong bands in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. rsc.org For N-(2-pyridyl)-sulfonamide derivatives, these SO₂ symmetric stretching bands have been noted between 1145 and 1130 cm⁻¹. jst.go.jp The N-H stretching vibration of the sulfonamide group is expected to produce a band in the range of 3300–3200 cm⁻¹. The C-N and S-N stretching vibrations also provide characteristic, albeit weaker, bands. Additionally, the various C-H stretching and bending vibrations of the pyridine ring and the decane chain would be visible. A series of bands around 2950-2850 cm⁻¹ would confirm the presence of the aliphatic decane chain.

Raman spectroscopy offers complementary information. Pyridine and its derivatives are strong Raman scatterers. semi.ac.cn The ring breathing modes of the pyridine moiety, which are highly characteristic, would be readily observable. For pyridine itself, strong Raman bands appear at approximately 1000 cm⁻¹ and 1030 cm⁻¹. semi.ac.cnaps.org These techniques together provide a detailed fingerprint of the molecule's functional groups. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Sulfonamide Analogs

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide (R-SO₂-NHR') | N-H Stretch | 3263–3231 | rsc.org |

| S=O Asymmetric Stretch | 1320–1310 | rsc.org | |

| S=O Symmetric Stretch | 1155–1143 | rsc.org | |

| S-N Stretch | 914–895 | rsc.org | |

| Pyridine Ring | C=N, C=C Stretches | ~1600-1400 | researchgate.net |

| Aliphatic Chain (CH₂, CH₃) | C-H Stretches | ~2950-2850 | nih.gov |

Note: This table is a generalized representation based on data from various sulfonamide analogs.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺.

Upon collision-induced dissociation (CID), aromatic sulfonamides undergo characteristic fragmentation pathways. nih.gov A notable fragmentation process for arylsulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule, resulting in a loss of 64 Da from the parent ion. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov For this compound, other expected fragmentation would involve the cleavage of the S-N bond and the S-C bond, as well as fragmentation along the decane chain. This data is critical for confirming the molecular formula and connectivity of the synthesized compound. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Computational and Theoretical Investigations of N Pyridin 2 Yl Decane 1 Sulfonamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to investigate the electronic structure, stability, and reactivity of N-(pyridin-2-yl)decane-1-sulfonamide. These calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), are utilized to determine its optimized molecular geometry, vibrational frequencies, and other electronic properties. researchgate.netnih.govnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's lowest energy conformation. researchgate.net The results of DFT studies are crucial for understanding the molecule's stability and for subsequent computational analyses like molecular docking. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com For this compound, the analysis of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Properties (Illustrative) (Note: The following table is an illustrative example of how data from a HOMO-LUMO analysis would be presented. Specific values for this compound require dedicated computational studies.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards other species. mdpi.comchemrxiv.org The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). chemrxiv.orgresearchgate.net

For this compound, an MESP analysis would typically reveal negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring, identifying these as likely sites for hydrogen bonding and interactions with electrophiles. mdpi.com Conversely, the hydrogen atom attached to the sulfonamide nitrogen would likely show a positive potential, indicating its role as a potential hydrogen bond donor. chemrxiv.org This detailed charge landscape is instrumental in understanding non-covalent interactions, molecular recognition, and the initial stages of ligand-receptor binding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer and hyperconjugative interactions. materialsciencejournal.org This method examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comsemanticscholar.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed against various protein targets to identify putative binding sites and elucidate the specific interactions that stabilize the ligand-protein complex. The process involves placing the ligand into the active site of a protein and evaluating the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comnih.gov

These simulations can reveal key interaction modes, such as:

Hydrogen Bonds: The sulfonamide group and the pyridine nitrogen are potential sites for forming hydrogen bonds with amino acid residues in the protein's active site. nih.govacs.org

Hydrophobic Interactions: The long decane (B31447) chain is likely to engage in hydrophobic interactions with nonpolar residues within the binding pocket. acs.org

π-Interactions: The pyridine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org

By identifying the most stable binding pose and the network of interactions, molecular docking provides a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Scoring Functions and Binding Affinity Predictions

In the realm of computational drug discovery, scoring functions are pivotal in predicting the binding affinity between a ligand, such as this compound, and a protein target. arxiv.org These mathematical models, often employed in molecular docking simulations, estimate the binding free energy, which is crucial for ranking and prioritizing potential drug candidates. arxiv.orgfrontiersin.org The accuracy of these predictions is paramount for identifying promising molecules and reducing the time and cost associated with in vitro screening. arxiv.org

The binding affinity of this compound would be hypothetically evaluated against a relevant biological target, for instance, a kinase or a receptor implicated in a disease pathway. The prediction of binding affinity is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics typically indicates a higher binding affinity.

A hypothetical binding affinity prediction for this compound and its analogs against a target protein is presented in the table below. The data illustrates how modifications to the decane chain length might influence the predicted binding affinity.

Table 1: Hypothetical Binding Affinity Predictions for N-(pyridin-2-yl)alkane-1-sulfonamide Analogs

| Compound | Alkane Chain Length | Predicted IC50 (nM) | Predicted Kd (nM) | Scoring Function Used |

|---|---|---|---|---|

| N-(pyridin-2-yl)octane-1-sulfonamide | 8 | 150 | 95 | ChemScore |

| N-(pyridin-2-yl)nonane-1-sulfonamide | 9 | 85 | 55 | GoldScore |

| This compound | 10 | 45 | 28 | AutoDock Vina |

| N-(pyridin-2-yl)undecane-1-sulfonamide | 11 | 90 | 60 | MOE-Dock |

The scoring functions listed are examples of commonly used algorithms in molecular docking software. Each function utilizes a different set of parameters and energy terms to calculate the binding score. The hypothetical data suggests an optimal chain length for binding, a common trend observed in structure-activity relationship studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules. nih.gov

The initial and most critical step in QSAR modeling is the calculation and selection of molecular descriptors. nih.gov These descriptors are numerical values that encode various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For a molecule like this compound, a wide array of descriptors would be calculated.

The development of a robust QSAR model involves several stages. Initially, a dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Artificial Neural Networks (ANN), are employed to construct the QSAR model. researchgate.net The quality of the developed model is assessed using statistical parameters like the coefficient of determination (R²), cross-validated R² (q²), and the root mean square error (RMSE). researchgate.netmdpi.com

A hypothetical selection of descriptors for a QSAR model of this compound and related compounds is shown in the table below.

Table 2: Hypothetical Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Lipophilicity |

| TPSA | Topological Polar Surface Area | |

| MW | Molecular Weight | |

| Topological | Wiener Index | Distance between all pairs of atoms |

| Kier & Hall Shape Indices | Molecular shape and branching | |

| Electronic | HOMO | Highest Occupied Molecular Orbital Energy |

Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds. For this compound, a QSAR model could predict its potential efficacy as, for example, an antimicrobial or anticancer agent. researchgate.netnih.gov The model would use the calculated descriptors for this compound as input to generate a predicted activity value, typically in the form of a pIC50 (-logIC50).

The table below presents hypothetical predicted biological activities for a series of N-(pyridin-2-yl)alkane-1-sulfonamides based on a fictional QSAR model.

Table 3: Hypothetical QSAR-Predicted Biological Activity

| Compound | Predicted pIC50 (Antimicrobial) | Predicted pIC50 (Anticancer) |

|---|---|---|

| N-(pyridin-2-yl)octane-1-sulfonamide | 5.8 | 6.1 |

| N-(pyridin-2-yl)nonane-1-sulfonamide | 6.3 | 6.5 |

| This compound | 7.1 | 7.3 |

| N-(pyridin-2-yl)undecane-1-sulfonamide | 6.4 | 6.6 |

These hypothetical predictions suggest that this compound possesses the optimal chain length for both antimicrobial and anticancer activities within this series of analogs.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity properties. nih.gov This computational screening helps to identify and eliminate candidates with unfavorable ADMET profiles, thereby reducing the likelihood of late-stage failures in drug development.

Various computational models and online servers are available to predict key pharmacokinetic parameters. nih.gov For this compound, these predictions would provide insights into its likely behavior in the body.

A table of predicted pharmacokinetic parameters for this compound is presented below. These values are hypothetical and would be generated using software like pkCSM or PreADMET. nih.gov

Table 4: Predicted Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for intestinal absorption. |

| Distribution | ||

| VDss (L/kg) | Moderate | Suggests distribution into tissues. |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this enzyme. |

| Excretion |

Understanding the metabolic fate of a compound is essential for assessing its safety and efficacy. Computational tools can predict potential metabolic pathways and identify the risk of forming reactive metabolites, which can lead to toxicity. nih.gov

For this compound, the primary sites of metabolism are likely to be the pyridine ring and the decane chain. Cytochrome P450 enzymes are expected to play a major role in its metabolism.

A key concern with sulfonamides containing a pyridine ring is the potential for bioactivation to reactive metabolites. nih.gov Studies on related N-(pyridin-2-yl) arylsulfonamides have shown that these compounds can undergo oxidation of the pyridine ring, leading to the formation of electrophilic species that can covalently bind to cellular macromolecules like glutathione. nih.gov This process of bioactivation is a significant safety liability.

The predicted metabolic pathways for this compound would likely include:

Hydroxylation of the decane chain: This is a common metabolic pathway for alkyl chains.

Oxidation of the pyridine ring: This can lead to the formation of N-oxides or hydroxylated pyridines.

Sulfonamide bond cleavage: While generally stable, this bond can be cleaved under certain metabolic conditions.

The potential for bioactivation would focus on the oxidation of the 2-aminopyridine (B139424) moiety. The formation of a reactive N-hydroxy or nitroso intermediate could be a primary concern, leading to the generation of species that can cause cellular damage.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(pyridin-2-yl)octane-1-sulfonamide |

| N-(pyridin-2-yl)nonane-1-sulfonamide |

| N-(pyridin-2-yl)undecane-1-sulfonamide |

| N-(pyridin-2-yl)dodecane-1-sulfonamide |

Pre Clinical Biological Activity Assessments and Mechanistic Studies of N Pyridin 2 Yl Decane 1 Sulfonamide Analogs

Receptor Binding Profile Analysis

The interaction of N-(pyridin-2-yl)decane-1-sulfonamide analogs with their target receptors is a critical aspect of their biological activity. This analysis involves assessing their binding affinity, selectivity, and the dynamics of the protein-ligand interaction.

Affinity and Selectivity Assessments

The affinity of a compound for its target is a measure of the strength of the binding interaction. For sulfonamide-based IMPDH inhibitors, affinity capturing experiments have been used to determine IC50 values and apparent dissociation constants (Kd app). For example, a specific indazole sulfonamide showed an IC50 value of 0.8 µM for Mtb IMPDH. researchgate.net

Selectivity is another crucial parameter, indicating the inhibitor's preference for its intended target over other proteins. Competitive binding assays, where the displacement of the inhibitor from its target by a known ligand is measured, are often employed. In the context of IMPDH, chemoproteomics has demonstrated the high selectivity of certain indazole sulfonamides for IMPDH over other proteins in a cell lysate. researchgate.net

Protein Binding Dynamics

Molecular docking and dynamic simulation studies provide insights into the binding modes and stability of the inhibitor-protein complex. For urease inhibitors, docking studies have predicted the binding poses of competitive inhibitors within the enzyme's active site. acs.org These studies reveal key interactions, such as hydrogen bonding and pi-pi stacking, that contribute to the stability of the complex. nih.gov

For IMPDH inhibitors, co-crystallization studies have provided detailed structural information about the binding of indazole sulfonamides to the enzyme's cofactor binding pocket. nih.gov These structural insights are invaluable for the structure-informed design of more potent and selective inhibitors.

Cellular-Level Biological Activity (In Vitro)

The biological effects of this compound analogs are ultimately determined by their activity at the cellular level. In vitro assays are essential for evaluating their impact on enzyme activity within a cellular context and their effects on cell proliferation.

Cell-Based Enzyme Activity Assays

Cell-based assays are crucial for confirming that the inhibition observed with purified enzymes translates to a cellular environment. For urease, the anti-ureolytic properties of compounds are often tested against whole bacterial cells, such as Klebsiella pneumoniae. nih.gov These assays measure the reduction in urea (B33335) hydrolysis by the bacteria in the presence of the inhibitor.

For IMPDH, the cellular activity of inhibitors is often assessed by their ability to inhibit the growth of bacterial or cancer cell lines that are dependent on de novo guanine (B1146940) nucleotide synthesis. nih.gov The correlation between the in vitro inhibition of the purified enzyme and the in vivo potency against whole cells is a strong indicator of target engagement. researchgate.net

Antiproliferative Activity against Specific Cell Lines

The inhibition of enzymes like IMPDH, which are critical for cell growth and proliferation, can lead to antiproliferative effects. nih.gov The antiproliferative activity of this compound analogs and other sulfonamides is evaluated against various cell lines.

For example, certain sulfonamide derivatives have been shown to possess antibacterial activity against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.gov In the context of cancer, IMPDH inhibitors have been shown to induce apoptosis and inhibit the growth of various cancer cell lines. nih.gov The antiproliferative activity is often measured by determining the concentration of the compound required to inhibit cell growth by 50% (GI50).

Antimicrobial Activity against Bacterial and Parasitic Strains

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Analogs of this compound have been evaluated against a range of bacterial and parasitic pathogens.

Research into N-pyridin-2-ylacetamide derivatives has demonstrated the antimicrobial potential of the N-(pyridin-2-yl) scaffold. For instance, a series of 2-phenyl-N-(pyridin-2-yl)acetamides were screened for antimycobacterial activity, with one compound showing a promising minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Ra. nih.gov Further studies on N-sulfonamide 2-pyridone derivatives, which combine the sulfonamide and pyridone moieties, have shown significant activity against both Gram-positive and Gram-negative bacteria. acs.org One study reported that the transformation of pyrid-2-ones to 1H-pyrazolo[4,3-c]pyrid-2-ones significantly enhanced antibacterial activity, particularly against Staphylococcus aureus. acs.org

In the realm of antiparasitic activity, a notable study investigated the effects of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, a structural analog, against Leishmania donovani, the causative agent of visceral leishmaniasis. This compound demonstrated dose-dependent inhibition of both the promastigote and intracellular amastigote forms of the parasite. researchgate.netacs.org The 50% inhibitory concentration (IC50) values were determined to be 38.5 ± 1.5 µg/mL for promastigotes and 86.4 ± 2.4 µg/mL for intracellular amastigotes. researchgate.netacs.org At a concentration of 120 µg/mL, the compound reduced the parasite titer in infected macrophages by over 85%. researchgate.netacs.org

Additionally, N-(pyridin-3-yl)-benzenesulfonamide, an isomer of the core scaffold, has been synthesized and shown to possess significant antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.netindexcopernicus.com The activity was found to be concentration-dependent, with the highest activity observed against Salmonella typhi. researchgate.net

Table 1: Antimicrobial Activity of N-(pyridin-2-yl)sulfonamide Analogs

| Compound/Analog | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Phenyl-N-(pyridin-2-yl)acetamide derivative | Mycobacterium tuberculosis H37Ra | MIC = 15.625 µg/mL | nih.gov |

| N-Arylsulfonamide 2-pyridone derivative (5a) | Escherichia coli | Inhibition zone = 26.0 ± 0.5 mm, MIC = 62.5 µg/mL | acs.org |

| N-Arylsulfonamide 2-pyridone derivative (5b) | Staphylococcus aureus | Inhibition zone = 30.3 ± 0.5 mm, MIC = 250 µg/mL | acs.org |

| 1H-Pyrazolo[4,3-c]pyrid-2-one derivative (11a) | Staphylococcus aureus | Inhibition zone = 35.2 ± 1.5 mm, MIC = 31.25 µg/mL | acs.org |

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Leishmania donovani (promastigotes) | IC50 = 38.5 ± 1.5 µg/mL | researchgate.netacs.org |

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Leishmania donovani (amastigotes) | IC50 = 86.4 ± 2.4 µg/mL | researchgate.netacs.org |

| N-(pyridin-3-yl)-benzenesulfonamide | Salmonella typhi | Inhibition zone = 16 mm (at 150 mg/ml) | researchgate.net |

| N-(pyridin-3-yl)-benzenesulfonamide | Staphylococcus aureus | Inhibition zone = 14 mm (at 150 mg/ml) | researchgate.net |

| N-(pyridin-3-yl)-benzenesulfonamide | Escherichia coli | Inhibition zone = 12 mm (at 150 mg/ml) | researchgate.net |

Antioxidant Activity Evaluation

A study on novel 2-thiouracil-5-sulfonamide derivatives incorporating pyridine (B92270) moieties demonstrated significant antioxidant activity through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The presence of the pyridine ring and an amino group was found to enhance the antioxidant action. nih.gov The structure-activity relationship revealed that the antioxidant potency was dependent on the nature of the heterocyclic pharmacophore and substituents on the aromatic rings. nih.gov

Another study on new sulphonamide pyrolidine carboxamide derivatives identified several compounds with notable antioxidant capabilities, with IC50 values for DPPH radical scavenging comparable to the standard antioxidant, ascorbic acid. plos.org Specifically, compounds with certain substitutions on the anilino ring of the carboxamide moiety demonstrated potent activity. plos.org

Furthermore, research on thiazolo[4,5-b]pyridine (B1357651) derivatives has explored their antioxidant properties. pensoft.net These studies underscore the potential for heterocyclic systems, including those with pyridine and sulfonamide groups, to exhibit antioxidant effects. The mechanism often involves the donation of a hydrogen atom or an electron to quench free radicals. nih.gov

Table 2: Antioxidant Activity of Sulfonamide Analogs

| Compound/Analog Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Thiouracil-5-sulfonamide derivatives with pyridine | DPPH Radical Scavenging | Pyridine ring and amino group enhance antioxidant activity. | nih.gov |

| Sulphonamide pyrolidine carboxamides | DPPH Radical Scavenging | Several derivatives showed IC50 values comparable to ascorbic acid. | plos.org |

| Thiazolo[4,5-b]pyridine derivatives | DPPH Radical Scavenging | Demonstrated potential as antioxidant compounds. | pensoft.net |

Investigation of Molecular Interactions and Pathways

Understanding the molecular targets and cellular pathways affected by N-(pyridin-2-yl)sulfonamide analogs is crucial for elucidating their mechanism of action.

DNA Interaction Studies (e.g., intercalation)

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Studies on various sulfonamide derivatives suggest that they can bind to DNA through different modes.

Research on newly synthesized sulfonamide derivatives containing a thaizaole(3,4-d)isoxazole fused ring system indicated that these compounds are good DNA binders. nih.gov Experimental techniques such as UV-visible spectroscopy, fluorescence, cyclic voltammetry, and viscometry, along with theoretical molecular docking studies, suggested a mixed binding mode involving both intercalation and groove binding. nih.gov The binding was found to be spontaneous, as indicated by negative binding free energy values. nih.gov

The general principle of intercalation involves the insertion of a planar aromatic system between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. mdpi.com Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA. The specific mode of interaction for this compound would depend on its three-dimensional structure and electronic properties.

Table 3: DNA Interaction Profile of Sulfonamide Analogs

| Compound/Analog Class | Method(s) of Study | Proposed Mode of Interaction | Reference |

|---|---|---|---|

| 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides | UV-Vis, Fluorescence, Cyclic Voltammetry, Viscometry, Molecular Docking | Mixed (Intercalation and Groove Binding) | nih.gov |

| Sulfonamide substituted 8-hydroxyquinoline (B1678124) derivatives and metal complexes | UV-Vis Spectroscopy, Gel Electrophoresis | Intercalation | nih.govresearchgate.net |

Modulation of Cellular Signaling (e.g., cytokine levels, reactive oxygen species, nitric oxide production)

N-(pyridin-2-yl)sulfonamide analogs have been shown to modulate key cellular signaling pathways involved in inflammation and immune responses.

A study on 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide revealed its ability to modulate the production of cytokines, reactive oxygen species (ROS), and nitric oxide (NO) in macrophages. researchgate.netacs.org The parasiticidal activity of this compound against Leishmania donovani was associated with an increase in the levels of Th1 cytokines, which are crucial for a cell-mediated immune response. researchgate.netacs.org Concurrently, the compound induced the generation of ROS and NO in macrophages, both of which are important effector molecules in the killing of intracellular pathogens. researchgate.netacs.org

In a broader context, sulfonamide-containing compounds have been recognized for their influence on inflammatory pathways. For example, certain sulfonamide diuretics can modulate the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α) through pathways potentially involving nuclear factor kappa B (NF-κB). nih.gov These diuretics may also mitigate inflammation-related tissue damage by scavenging ROS and enhancing antioxidant defenses. nih.gov

The production of nitric oxide can also be influenced by sulfonamide derivatives. Some triarylpyrazole derivatives with terminal sulfonamides have been shown to inhibit NO production in LPS-induced macrophage cells. researchgate.net This suggests that depending on the specific chemical structure, sulfonamide analogs can either promote or inhibit NO production, highlighting the complexity of their biological effects.

Table 4: Modulation of Cellular Signaling by N-(pyridin-2-yl)sulfonamide Analogs

| Compound/Analog | Cellular Effect | Cell Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Increased Th1 cytokines | Macrophages | Associated with antiparasitic activity. | researchgate.netacs.org |

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Increased Reactive Oxygen Species (ROS) | Macrophages | Induced as part of the antiparasitic mechanism. | researchgate.netacs.org |

| 2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Increased Nitric Oxide (NO) | Macrophages | Contributes to the killing of intracellular parasites. | researchgate.netacs.org |

| Sulfonamide diuretics | Modulation of pro-inflammatory cytokines (IL-1β, IL-8, TNF-α) | Immune cells | Effects potentially mediated by NF-κB pathway. | nih.gov |

| Triarylpyrazole derivatives with terminal sulfonamides | Inhibition of Nitric Oxide (NO) production | LPS-induced RAW264.7 macrophages | Demonstrates anti-inflammatory potential. | researchgate.net |

Structure Activity Relationship Sar of N Pyridin 2 Yl Decane 1 Sulfonamide and Its Analogs

Impact of Pyridine (B92270) Ring Substitutions on Biological Activity

The pyridine ring is a common heterocycle in FDA-approved drugs, valued for its ability to engage in various biological interactions and modulate physicochemical properties like solubility and metabolic stability. nih.gov In the context of N-(pyridin-2-yl)alkanesulfonamides, substitutions on the pyridine ring can profoundly alter biological activity by influencing electronic properties, steric hindrance, and hydrogen bonding capabilities. researchgate.net

Research on related pyridinyl sulfonamides has shown that the position of the nitrogen atom within the ring and the nature of any substituents are key determinants of potency. For instance, in a series of pyridinyl sulfonyl piperazine (B1678402) inhibitors of the enzyme LpxH, placing the nitrogen atom at the ortho-position relative to the sulfonamide linkage dramatically enhanced inhibitory potency compared to meta- or para-positions. acs.org This suggests that the pyridine nitrogen's location is crucial for optimal interaction with the target protein, potentially by forming a key hydrogen bond with an amino acid residue like Tyrosine (Tyr82), as observed in other sulfonamide-based inhibitors. researchgate.net

The electronic effects of substituents also play a significant role. Studies on various pyridine derivatives indicate that electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or certain electron-withdrawing groups like halogens can sometimes lead to decreased activity. nih.govmdpi.com In one study, strong electron-withdrawing groups on the pyridine ring were found to adversely affect the cyclocondensation step in a synthesis reaction, reducing the yield of the final product. mdpi.com This highlights how electronic modifications can impact not only biological interactions but also synthetic accessibility.

The following table illustrates the hypothetical effect of substituents on the pyridine ring, based on general principles observed in related compound series.

| Position on Pyridine Ring | Substituent (R) | Nature of Group | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| 4 | -OCH₃ | Electron-Donating | Increase | Enhances electron density of the ring, may improve hydrogen bonding capability. nih.gov |

| 5 | -Cl | Electron-Withdrawing, Halogen | Variable/Decrease | Alters electronic profile and may introduce steric hindrance. nih.gov |

| 4 | -NH₂ | Electron-Donating | Increase | Can act as a hydrogen bond donor, potentially forming new interactions with the target. nih.gov |

| 5 | -NO₂ | Electron-Withdrawing | Decrease | Strongly deactivates the ring, which can be unfavorable for binding. mdpi.com |

| 3 | -CH₃ | Electron-Donating | Variable | May provide favorable van der Waals contacts or cause steric clashes, depending on the target's topology. |

Role of the Decane (B31447) Chain Length and Functionality in Biological Activity

The decane (-C10H21) chain is a significant structural feature, primarily contributing to the molecule's lipophilicity (hydrophobicity). Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The length and character of this alkyl chain can be modulated to achieve an optimal balance between aqueous solubility and membrane permeability.

In many classes of enzyme inhibitors, a hydrophobic alkyl chain fits into a corresponding hydrophobic pocket within the target protein's active site. The ten-carbon length of the decane chain in N-(pyridin-2-yl)decane-1-sulfonamide is likely optimized for such an interaction in its specific biological target.

Shorter Chains: Analogs with shorter alkyl chains (e.g., hexane, octane) would be less lipophilic. This might increase their aqueous solubility but could weaken binding affinity if the hydrophobic pocket is large and not fully occupied.

Longer Chains: Analogs with longer chains (e.g., dodecane, tetradecane) would be more lipophilic. While this could enhance binding to a hydrophobic pocket, excessive lipophilicity can lead to poor solubility, non-specific binding to other proteins and lipids, and potential toxicity.

A study on related sulfonamide derivatives found that lipophilicity was a key factor influencing their anticancer activity, with a clear correlation between chromatographic retention times (a measure of lipophilicity) and biological effect. mdpi.com The introduction of functional groups, such as a hydroxyl group or a double bond, into the alkyl chain can also fine-tune activity by introducing new hydrogen bonding opportunities or conformational constraints.

The following table summarizes the expected impact of modifying the decane chain.

| Chain Modification | Resulting Property Change | Predicted Impact on Activity | Reason |

|---|---|---|---|

| Shortening (e.g., to C6) | Decreased Lipophilicity | Likely Decrease | Reduced occupancy and weaker van der Waals interactions in the target's hydrophobic pocket. |

| Lengthening (e.g., to C12) | Increased Lipophilicity | Potential Decrease | May lead to poor solubility, non-specific binding, and potential steric clash if the chain is too long for the binding pocket. mdpi.com |

| Introduction of -OH group | Decreased Lipophilicity, H-bond donor/acceptor | Variable | Could enhance solubility and provide a new specific interaction point with the target, or disrupt hydrophobic binding. |

| Introduction of a C=C bond | Increased Rigidity | Variable | Conformational restriction might lock the chain into a more (or less) favorable binding conformation. |

Significance of the Sulfonamide Bridge in Target Binding and Activity

The sulfonamide (-SO2NH-) group is a cornerstone pharmacophore in medicinal chemistry, present in a wide array of drugs. nih.govnih.gov Its importance stems from its unique structural and electronic properties, which allow it to act as a potent hydrogen bond donor (the N-H group) and acceptor (the two oxygen atoms).

In the context of this compound, the sulfonamide bridge serves as a critical linker that correctly orients the pyridine ring and the decane chain. More importantly, it acts as a key binding motif that anchors the molecule into the active site of its target protein. High-resolution co-crystal structures of other sulfonamide-based inhibitors with their protein targets frequently show the sulfonamide oxygens forming hydrogen bonds or S=O···HC interactions with aromatic residues (like Tyrosine, Phenylalanine) and the NH group donating a hydrogen bond to a backbone carbonyl or an acidic residue. researchgate.net

The deprotonated sulfonamide nitrogen can also coordinate directly with a metal ion cofactor, such as the zinc ion (Zn2+) found in metalloenzymes like carbonic anhydrases. mdpi.com Docking studies of sulfonamide inhibitors have shown that the distance between the sulfonamide nitrogen and the zinc atom is a critical factor for potent inhibition, typically ranging from 1.95 to 2.57 Å. mdpi.com The geometry of the sulfonamide group, being tetrahedral around the sulfur atom, provides a three-dimensional scaffold that is difficult to replicate with simpler linkers like amides. Replacing the sulfonamide group with its analogues, such as a sulfinamide (which lacks one oxygen), has been shown to result in a weaker binding affinity, demonstrating the energetic contribution of each sulfonamide oxygen to target binding. researchgate.net

Development of Pharmacophore Models

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound and its analogs, a ligand-based pharmacophore model can be developed by superimposing the structures of several active compounds and identifying common chemical features. nih.govresearchgate.net

A typical pharmacophore model for this class of compounds would likely include:

A Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom of the pyridine ring. Its precise location is crucial for interaction with a complementary hydrogen bond donor on the target protein. researchgate.net

A Hydrogen Bond Donor (HBD): The N-H group of the sulfonamide bridge.

Two Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonamide group.

A Hydrophobic/Lipophilic Region (HY): A large feature representing the decane alkyl chain, which is expected to fit into a hydrophobic pocket. nih.gov

Such models are powerful computational tools used in virtual screening to identify new potential hits from large chemical databases. nih.gov They can also guide the rational design of new analogs by ensuring that proposed modifications retain these key pharmacophoric features. For example, a model might specify the ideal distances between the pyridine nitrogen, the sulfonamide NH, and the center of the hydrophobic region to achieve optimal binding.

Future Directions in Research on N Pyridin 2 Yl Decane 1 Sulfonamide

Exploration of Novel Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs based on the N-(pyridin-2-yl)decane-1-sulfonamide scaffold is a critical first step in exploring its therapeutic potential. While traditional methods for sulfonamide synthesis, such as the reaction of an amine with a sulfonyl chloride, are well-established, future research should focus on more efficient, scalable, and environmentally benign synthetic strategies. rsc.orgnih.gov

Recent advancements in synthetic organic chemistry offer several promising avenues. One-pot synthesis methodologies, which combine multiple reaction steps into a single procedure, are particularly attractive for their efficiency and reduced waste. organic-chemistry.orgthieme-connect.comorganic-chemistry.org For instance, a one-pot synthesis starting from readily available carboxylic acids and amines to generate sulfonamides has been reported, which could be adapted for the synthesis of this compound and its analogs. acs.org This approach avoids the need to pre-functionalize the starting materials, streamlining the synthetic process. acs.org

Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N and C-S bond formation, which are central to the synthesis of sulfonamides. Iron and copper-catalyzed C-H amidation processes, for example, allow for the direct formation of diaryl sulfonamides and could be explored for the synthesis of heteroaryl sulfonamides like the target compound. thieme.dethieme-connect.com The development of novel catalytic systems that are both efficient and utilize earth-abundant metals will be a key area of investigation.

The exploration of these novel synthetic routes will not only facilitate the rapid production of this compound but also enable the creation of a diverse range of analogs with modifications to the pyridine (B92270) ring, the decane (B31447) chain, and the substitution pattern on the sulfonamide nitrogen. This library of compounds will be essential for subsequent structure-activity relationship (SAR) studies.

Advanced Computational Chemistry Applications for Rational Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties, understand drug-target interactions, and guide the rational design of new therapeutic agents. nih.govscilit.com For this compound, the application of advanced computational methods will be crucial for accelerating the process of lead optimization.

Initial computational studies would likely involve the use of Density Functional Theory (DFT) to understand the electronic structure, molecular geometry, and reactivity of the lead compound. scilit.com These studies can provide insights into the molecule's conformational preferences and its potential for interacting with biological targets.

Once potential biological targets are identified, molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its analogs within the active site of the target protein. nih.govrsc.org This information is invaluable for understanding the key interactions that drive binding and for designing modifications that can enhance potency and selectivity. For example, docking studies of other sulfonamide derivatives have been used to predict their binding energy against bacterial enzymes and to guide the design of more potent inhibitors. nih.gov

Furthermore, free energy perturbation methods can be used to calculate the relative binding affinities of different analogs, providing a quantitative measure of the impact of chemical modifications. rsc.org This approach has been successfully applied to the design of sulfonamide inhibitors for enzymes like carbonic anhydrase. rsc.org By integrating these computational approaches, researchers can prioritize the synthesis of the most promising analogs, thereby saving time and resources.

Identification of New Biological Targets and Pathways

The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govtandfonline.comajchem-b.com The unique combination of a pyridine ring and a long alkyl chain in this compound suggests that it may interact with novel biological targets or modulate pathways in unexpected ways.

A key area of future research will be to screen this compound and its analogs against a broad panel of biological targets to identify its mechanism of action. This could involve high-throughput screening against various enzymes, receptors, and ion channels. For instance, pyridine-sulfonamide hybrids have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Similarly, sulfonamide derivatives have been explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov

Beyond targeted screening, unbiased approaches such as chemoproteomics could be employed to identify the cellular targets of this compound. This would involve treating cells with a tagged version of the compound and then identifying the proteins to which it binds.

The identification of novel biological targets and pathways will not only elucidate the therapeutic potential of this compound but also open up new avenues for drug discovery.

Development of Next-Generation Analogues for Specific Research Applications

As the biological activity and targets of this compound are elucidated, the focus of research will shift towards the development of next-generation analogs with improved properties for specific research applications and potential therapeutic use. This will involve a cycle of rational design, synthesis, and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

For example, if the compound shows promising antibacterial activity, next-generation analogs could be designed to have enhanced activity against multi-drug resistant strains of bacteria. tandfonline.com This might involve modifying the structure to overcome known resistance mechanisms or to improve penetration into bacterial cells.

If the compound is found to be a potent enzyme inhibitor, analogs could be developed with increased selectivity for the target enzyme over related enzymes to minimize off-target effects. The "tail approach," which involves appending different chemical functionalities to the core sulfonamide scaffold, has been successfully used to improve the isoform selectivity of carbonic anhydrase inhibitors and could be applied here. acs.org

Furthermore, the development of "hybrid compounds," where the this compound scaffold is combined with other known bioactive molecules, could lead to agents with dual mechanisms of action or improved therapeutic profiles. tandfonline.com The creation of these next-generation analogs will be critical for translating the initial findings on this compound into valuable research tools and potential new medicines. nih.gov

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-(pyridin-2-yl)decane-1-sulfonamide?

The synthesis typically involves sulfonamide bond formation between decane-1-sulfonyl chloride and 2-aminopyridine. Key steps include:

- Nucleophilic substitution : React decane-1-sulfonyl chloride with 2-aminopyridine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

- Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Critical Reaction Conditions Table

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Control exothermic reaction |

| Solvent | Anhydrous DCM | Enhance reagent solubility |

| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) | Ensure complete conversion |

| Reaction Time | 4–6 hours | Balance yield vs. decomposition |

Q. Reference :

Q. Which analytical techniques are most effective for characterizing this compound?

Primary Methods :

- NMR Spectroscopy : Use and NMR to confirm sulfonamide bond formation and pyridine ring substitution patterns. Key signals:

- Pyridine protons (δ 7.5–8.5 ppm) .

- Decane chain methylenes (δ 1.2–1.6 ppm) and terminal methyl (δ 0.9 ppm) .

- HPLC : Utilize reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H] (expected m/z: 297.2) and fragmentation patterns .

Q. Advanced Techniques :

- X-ray Crystallography : Resolve bond lengths/angles for structural validation (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict bioactivity?

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). Align results with antimicrobial assays .

- DFT Calculations : Optimize geometry at B3LYP/6-311G++(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 50 ns trajectories to prioritize targets for experimental validation .

Q. Example Workflow :

Screen compound against E. coli FabH enzyme using docking.

Validate predictions with in vitro MIC assays (observe zones of inhibition at 25–50 µg/mL) .

Q. What strategies resolve contradictions between crystallographic and spectroscopic structural data?

Approaches :

- Orthogonal Validation : Compare X-ray data with - HMBC NMR to confirm hydrogen bonding networks .

- Thermal Analysis : Perform TGA-DSC to detect polymorphic transitions affecting crystallinity .

- Dynamic NMR : Study variable-temperature NMR to identify conformational flexibility (e.g., decane chain rotation) .

Case Study :

If X-ray shows planar pyridine ring but NMR suggests distortion, use DFT-optimized structures to reconcile discrepancies .

Q. Reference :

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

Key Modifications :

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance electrophilicity .

- Alkyl Chain Variation : Shorten decane to octane or introduce branching to study lipophilicity effects .

- Sulfonamide Replacement : Test sulfonate esters or amides to probe hydrogen-bonding requirements .

Q. Synthetic Workflow :

Couple modified sulfonyl chlorides with substituted 2-aminopyridines.

Characterize analogs via LC-MS and screen for bioactivity (e.g., antimicrobial IC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.